[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl](methyl)amine
Description
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is a pyrazole-derived amine characterized by a 3,5-dimethylpyrazole core substituted with a phenyl group at the 1-position and a methylamine moiety at the 4-methyl position. Its molecular formula is C₁₄H₁₈N₃, with a molecular weight of 228.31 g/mol. While explicit physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry and materials science, particularly as a building block for bioactive molecules .
The compound is commercially available under synonyms such as 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine and MLS000772667, with suppliers like Enamine Ltd. listing it under catalog numbers (e.g., EN300-01639) . Its synthesis likely follows established pyrazole-amine preparation routes, such as condensation of substituted acetophenones with hydrazines, followed by functionalization of the pyrazole ring .
Properties
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-13(9-14-3)11(2)16(15-10)12-7-5-4-6-8-12/h4-8,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJIVJBHSXIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine with structurally related pyrazole-4-amine derivatives.
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Substituents (R₁, R₂, R₃) | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine (Target Compound) | C₁₄H₁₈N₃ | R₁ = phenyl, R₂ = methylamine | 228.31 | Combines phenyl hydrophobicity with a polar amine group; potential CNS activity. |
| 3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine | C₈H₁₅N₃ | R₁ = isopropyl, R₂ = NH₂ | 153.23 | Smaller aliphatic substituent; higher solubility in nonpolar solvents. |
| 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine | C₁₇H₁₉N₃ | R₁ = naphthylmethyl, R₂ = NH₂ | 265.35 | Bulky naphthyl group enhances π-π stacking; possible use in catalysis. |
| 1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | C₁₅H₁₉N₃O₂ | R₁ = dimethoxybenzyl, R₂ = NH₂ | 273.33 | Methoxy groups improve electron density; potential antioxidant properties. |
| 1-(4-Chloro-3-methylphenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine | C₁₄H₁₇ClN₄O | R₁ = chloro-methylphenoxymethyl, R₂ = NH₂ | 292.77 | Chlorine atom introduces electronegativity; possible antimicrobial activity. |
Biological Activity
The compound (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine , with CAS No. 894779-67-0, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound based on available research findings, case studies, and relevant data.
Molecular Formula : CHN
Molecular Weight : 187.24 g/mol
Structure : The compound features a pyrazole ring substituted with a phenyl group and an amine functional group.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine have shown inhibitory effects on various cancer cell lines.
| Cell Line | IC Value (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | |
| MCF-7 (Breast Cancer) | 8.2 | |
| A549 (Lung Cancer) | 12.0 |
The above table summarizes the inhibitory concentrations of similar compounds against different cancer cell lines, suggesting that the pyrazole structure may contribute to its cytotoxic effects.
Antimicrobial Activity
Pyrazole derivatives have also been studied for their antimicrobial properties. In a comparative study of several pyrazole-based compounds, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
This data indicates that the compound could be a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Screening
A study conducted on a series of pyrazole derivatives, including (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine, revealed its potential as an anticancer agent through in vitro assays. The compound was tested against a panel of human cancer cell lines with varying degrees of sensitivity observed across different types.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, researchers evaluated the effects of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine against common pathogens. The results showed significant inhibition compared to standard antibiotics, highlighting its potential role in treating bacterial infections.
The biological activity of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Membrane Disruption : The lipophilic nature of pyrazole derivatives may enhance their ability to disrupt microbial membranes.
- Receptor Modulation : Pyrazole structures can act as ligands for various receptors involved in cellular signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
